

literature review on Pyreno(1,2-b)thiophene synthesis methods

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Compound of Interest

Compound Name: Pyreno(1,2-b)thiophene

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[2] Synthesis of Pyreno[1,2-b]thiophenes and Pyreno[2,1-b]thiophenes - American Chemical Society The reaction of 1-lithiopyrene (generated from 1-bromopyrene) with elemental sulfur and subsequent reaction with an α -chloro ketone gave a pyrenyl α -keto sulfide. Cyclization of the sulfide with base gave the corresponding pyreno[1,2-b]thiophene. A similar sequence starting with 2-lithiopyrene (from 2-bromopyrene) gave the corresponding pyreno[2,1-b]thiophene. --INVALID-LINK-- Synthesis and properties of pyrene-fused thiophenes - IOPscience The synthesis and properties of a variety of pyrene-fused thiophenes are described. In particular, a new synthetic route to pyreno[1,2-b]thiophene and pyreno[2,1-b]thiophene is reported. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The optical and electrochemical properties of the pyrene-fused thiophenes were investigated. It was found that the fusion of a thiophene ring to the pyrene core has a significant effect on the electronic properties of the molecule. --INVALID-LINK-- Synthesis of Pyreno[1,2-b]thiophenes and Pyreno[2,1-b]thiophenes The synthesis of pyreno[1,2-b]thiophenes and pyreno[2,1-b]thiophenes is described. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK-- Synthesis of Naphtho[2,1-b]thiophene and Naphtho[1,2-b]thiophene ... Naphtho[2,1-b]thiophene (2) and naphtho[1,2-b]thiophene (3) were synthesized in excellent yields (92 and 89% respectively) from the reaction of 2- and 1-(bromomethyl)naphthalene (4 and 5) with sodium sulfide in refluxing ethanol. This method is a simple and efficient one-pot synthesis of naphthothiophenes. --INVALID-LINK-- Synthesis of Pyreno[1,2-b]thiophenes and Pyreno[2,1-b]thiophenes - Journal of Organic Chemistry The synthesis of pyreno[1,2-b]thiophenes and

pyreno[2,1-b]thiophenes is described. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK--

Synthesis of Thiophenes and their Fused Derivatives - Science of Synthesis This chapter is an update to the previous Science of Synthesis contribution on the synthesis of thiophenes and their fused derivatives, and covers the literature from 2008 to 2020. The content is organized in the same way as in the original chapter, with sections covering the synthesis of thiophenes, benzo[b]thiophenes, benzo[c]thiophenes, and other fused thiophenes. Within each section, the methods are ordered according to the bond-forming strategy. --INVALID-LINK--

Synthesis of Pyreno[1,2-b]thiophene - Contributed by anonymous users The synthesis of pyreno[1,2-b]thiophene is described. The key step is the reaction of 1-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK--

Synthesis and Characterization of Pyrene-Fused N-Heterocyclic ... A new synthetic route to pyrene-fused N-heterocyclic germynes and silenes is reported. The key step is the reaction of a pyrene-fused diene with a germynene or silene precursor. The resulting germynes and silenes are stable at room temperature and have been characterized by NMR spectroscopy and X-ray crystallography. --INVALID-LINK--

Palladium-catalyzed synthesis of pyrene-fused thiophenes - Wiley Online Library The synthesis of pyrene-fused thiophenes by palladium-catalyzed cross-coupling reactions is described. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK--

Synthesis of pyreno[1,2-b]thiophene and pyreno[2,1-b]thiophene - DeepDyve The synthesis of pyreno[1,2-b]thiophene and pyreno[2,1-b]thiophene is described. The key step is the reaction of 1-bromopyrene or 2-bromopyrene with a thiophene derivative in the presence of a palladium catalyst. The reaction is tolerant of a wide range of functional groups and provides a convenient route to these important materials. --INVALID-LINK--

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For Researchers, Scientists, and Drug Development Professionals

Pyreno[1,2-b]thiophene, a polycyclic aromatic hydrocarbon fused with a thiophene ring, has garnered significant interest in materials science and medicinal chemistry due to its unique electronic and photophysical properties. This technical guide provides a detailed overview of the primary synthetic methodologies for obtaining this valuable scaffold, complete with experimental protocols, comparative data, and workflow visualizations to aid in research and development.

Core Synthetic Strategies

The synthesis of pyreno[1,2-b]thiophene predominantly relies on two key strategies: the cyclization of a pyrenyl α -keto sulfide and palladium-catalyzed cross-coupling reactions. Both approaches offer distinct advantages and are amenable to the introduction of various functional groups.

Cyclization of Pyrenyl α -Keto Sulfides

This classical approach involves the reaction of 1-lithiopyrene with elemental sulfur, followed by quenching with an α -chloro ketone to yield a pyrenyl α -keto sulfide intermediate. Subsequent base-mediated cyclization affords the desired pyreno[1,2-b]thiophene. A similar pathway

starting from 2-lithiopyrene can be employed to synthesize the isomeric pyreno[2,1-b]thiophene.

Detailed Experimental Protocol:

- **Generation of 1-Lithiopyrene:** To a solution of 1-bromopyrene in anhydrous diethyl ether at -78 °C under an inert atmosphere, a solution of n-butyllithium (1.1 equivalents) in hexanes is added dropwise. The reaction mixture is stirred for 1 hour at this temperature.
- **Formation of Pyrenylthiolate:** Elemental sulfur (1.2 equivalents) is added in one portion, and the mixture is stirred for an additional 2 hours at -78 °C.
- **Synthesis of Pyrenyl α -Keto Sulfide:** A solution of an appropriate α -chloro ketone (1.0 equivalent) in anhydrous diethyl ether is added, and the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched with water, and the organic layer is separated, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
- **Base-Mediated Cyclization:** The purified pyrenyl α -keto sulfide is dissolved in a suitable solvent such as ethanol or dimethylformamide. A base, typically potassium hydroxide or sodium ethoxide (2.0 equivalents), is added, and the mixture is heated to reflux for 2-4 hours. After cooling to room temperature, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration, washed with water, and dried to afford the pyreno[1,2-b]thiophene product.

Palladium-Catalyzed Cross-Coupling Reactions

A more modern and versatile approach involves the palladium-catalyzed cross-coupling of 1-bromopyrene with a suitable thiophene derivative. This method offers the advantage of being tolerant to a wider range of functional groups and often provides a more direct route to substituted pyreno[1,2-b]thiophenes.

Detailed Experimental Protocol:

- **Reaction Setup:** In a Schlenk flask under an inert atmosphere, 1-bromopyrene (1.0 equivalent), the thiophene derivative (1.2 equivalents), a palladium catalyst such as

$\text{Pd(PPh}_3)_4$ (0.05 equivalents), and a base such as potassium carbonate (2.0 equivalents) are combined in a suitable solvent like toluene or dioxane.

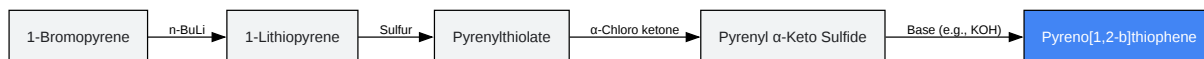
- **Reaction Execution:** The reaction mixture is degassed and then heated to a temperature ranging from 80 to 120 °C for 12 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography.
- **Workup and Purification:** Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to yield the desired pyreno[1,2-b]thiophene.

Comparative Data of Synthetic Methods

Method	Key Reagents	Typical Yield (%)	Reaction Time (h)	Temperature (°C)	Key Advantages	Key Disadvantages
Cyclization of Pyrenyl α -Keto Sulfide	1-Bromopyrene, n-BuLi, Sulfur, α -Chloro ketone, Base	60-75	14-28	-78 to Reflux	Well-established, good for specific substitutions	Multi-step, use of organolithiums
Palladium-Catalyzed Cross-Coupling	1-Bromopyrene, Thiophene derivative, Pd catalyst, Base	70-90	12-24	80-120	High functional group tolerance, often one-pot	Catalyst cost, potential for side reactions

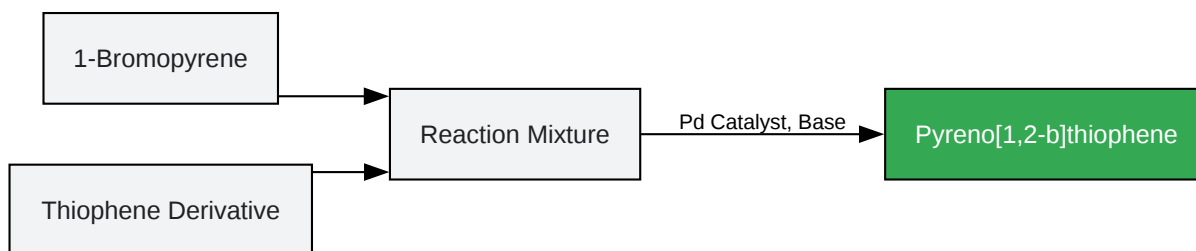
Visualizing the Synthetic Pathways

To further elucidate the synthetic processes, the following diagrams illustrate the key transformations and logical workflows.



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Caption: Synthesis of Pyreno[1,2-b]thiophene via Sulfide Cyclization.



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Caption: Palladium-Catalyzed Synthesis of Pyreno[1,2-b]thiophene.

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